![molecular formula C12H21NO3 B14404843 N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine CAS No. 87970-13-6](/img/structure/B14404843.png)
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiroketal family, which is known for its stability and diverse applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine typically involves the reaction of 1,5-dioxaspiro[5.5]undecane derivatives with hydroxylamine. One common method includes the use of 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione as a starting material, which reacts with hydroxylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted spiroketal derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A related spiroketal compound with similar structural features.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another spiroketal derivative with different substituents.
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with a different ring structure.
Uniqueness
N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine is unique due to its specific spirocyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
87970-13-6 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-[3-(1,5-dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO3/c14-13-8-4-5-11-9-15-12(16-10-11)6-2-1-3-7-12/h8,11,14H,1-7,9-10H2 |
Clave InChI |
HJOQYHVZUHLPIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OCC(CO2)CCC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




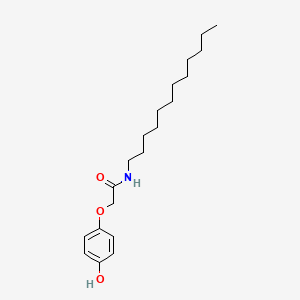
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)

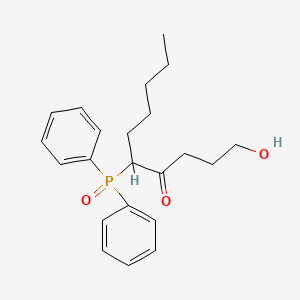
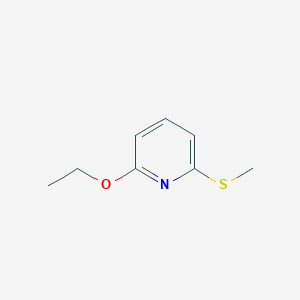


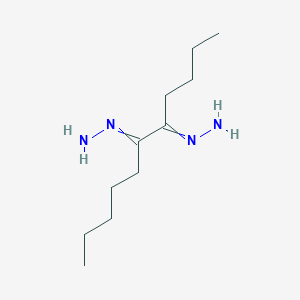
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
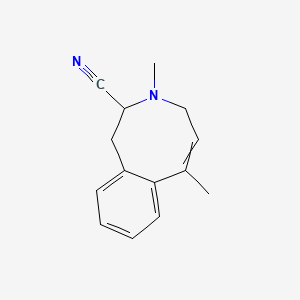
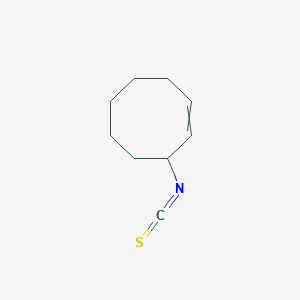
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
